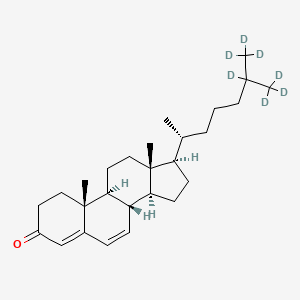
Cholesta-4,6-dien-3-one-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholesta-4,6-dien-3-one-d7: is a deuterated derivative of Cholesta-4,6-dien-3-one, a steroidal compound with the molecular formula C27H42O. The deuterium labeling (d7) is often used in scientific research to study metabolic pathways and mechanisms due to its stability and distinguishable mass from the non-deuterated form .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholesta-4,6-dien-3-one can be synthesized from cholesterol through a series of oxidation reactions. One common method involves the oxidation of cholesterol using dimethyl sulfoxide (DMSO) and dicyclohexylcarbodiimide (DCC) to form cholest-5-en-3-one, which is then further oxidized using chloranil to yield Cholesta-4,6-dien-3-one .
Industrial Production Methods: Industrial production methods for Cholesta-4,6-dien-3-one typically involve large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The use of pyridinium chlorochromate (PCC) and other oxidizing agents is common in these processes .
Chemical Reactions Analysis
Types of Reactions: Cholesta-4,6-dien-3-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different products such as cholesta-3,5-dien-7-one.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Reagents like chloranil, PCC, and DMSO are commonly used.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C).
Substitution: Various organic reagents depending on the desired substitution.
Major Products:
Oxidation: Cholesta-3,5-dien-7-one.
Reduction: Cholest-5-en-3-one.
Scientific Research Applications
Cholesta-4,6-dien-3-one-d7 is used extensively in scientific research due to its stability and distinguishable mass. Some applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of steroid metabolism.
Biology: Helps in studying the role of cholesterol and its derivatives in cellular processes.
Medicine: Used in the development of drugs targeting cholesterol metabolism and related pathways.
Industry: Employed in the synthesis of various steroidal drugs and intermediates.
Mechanism of Action
Cholesta-4,6-dien-3-one-d7 exerts its effects primarily through its interaction with metabolic enzymes and pathways involved in cholesterol metabolism. It serves as a substrate for various oxidizing and reducing enzymes, helping to elucidate the mechanisms of cholesterol oxidation and reduction in biological systems .
Comparison with Similar Compounds
- Cholesta-4,6-dien-3-one
- Cholesta-4,6-dien-3-ol
- Cholesta-3,5-dien-7-one
Comparison: Cholesta-4,6-dien-3-one-d7 is unique due to its deuterium labeling, which makes it more stable and easily distinguishable in mass spectrometry studies compared to its non-deuterated counterparts. This labeling allows for more precise tracking and analysis in metabolic studies .
Properties
Molecular Formula |
C27H42O |
|---|---|
Molecular Weight |
389.7 g/mol |
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,17-19,22-25H,6-8,11-16H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3,18D |
InChI Key |
XIWMRKFKSRYSIJ-CDQVJRDZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


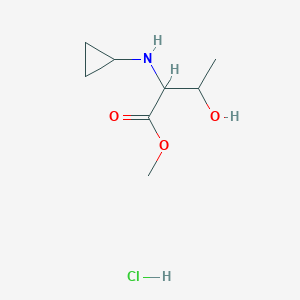

![6-[2-(3-fluorophenyl)ethynyl]-N-(2,2,3,3,4,4-hexadeuteriocyclobutyl)pyridine-3-carboxamide;hydrochloride](/img/structure/B12430491.png)
![(E)-6-[2-[[[4-(furan-2-yl)phenyl]carbonyl-methyl-amino]methyl]phenoxy]-4-methyl-hex-4-enoic acid](/img/structure/B12430498.png)
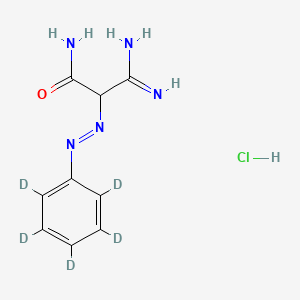


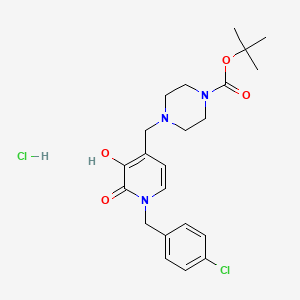
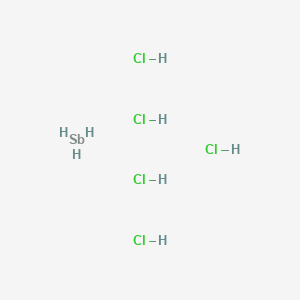

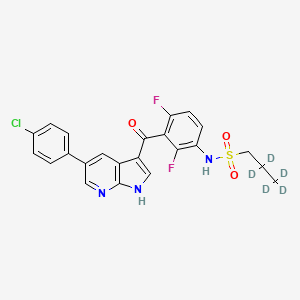
![10bH-Cyclopenta[7,8]cyclopropa[4,4a]naphtho[2,3-b]furan-10b-propanoic acid, 4-[(1R,4E)-1,5-dimethyl-6-oxo-4-hexenyl]tetradecahydro-3a,6a-dimethyl-10-methylene-9-oxo-, (1aS,3aR,4R,6aS,6bS,7aR,10aR,10bR)-](/img/structure/B12430547.png)
![6,9-Epoxycyclodeca[b]furan, propanoic acid deriv.;Tagitinin A 1-acetate](/img/structure/B12430551.png)
![[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aR,6aR,6bS,10R,12aS,14bR)-10-[(2R,3S,4R,5S)-4,5-dihydroxy-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12430557.png)
